molecular formula C10H18O2 B14343025 5-Decyne-1,10-diol CAS No. 92937-83-2

5-Decyne-1,10-diol

Cat. No.: B14343025
CAS No.: 92937-83-2
M. Wt: 170.25 g/mol
InChI Key: PVFYVDAGDQIUJE-UHFFFAOYSA-N
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Description

5-Decyne-1,10-diol: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The compound’s molecular formula is C10H18O2 , and it features hydroxyl groups at both ends of the decyne chain. This compound is notable for its unique structure, which combines the properties of alkynes and diols, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyne-1,10-diol typically involves multi-step organic reactions. One common method is the hydroboration-oxidation of 5-decyne. The process begins with the hydroboration of 5-decyne using diborane (B2H6) , followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . This method yields this compound with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 5-decyne, followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while oxidation can be achieved using potassium permanganate (KMnO4) or osmium tetroxide (OsO4) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Decyne-1,10-diol can undergo oxidation reactions to form diketones or carboxylic acids. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as or .

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters. Reagents such as or are commonly used.

Major Products:

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Ethers, esters

Scientific Research Applications

Chemistry: 5-Decyne-1,10-diol is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its diol functionality is crucial in the development of pharmaceuticals and biologically active compounds.

Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 5-Decyne-1,10-diol involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of hydroxyl groups and a triple bond. The hydroxyl groups can act as nucleophiles, while the triple bond can undergo addition reactions. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in chemical synthesis and biological applications.

Comparison with Similar Compounds

  • 1-Decyne
  • 2-Decyne
  • 3-Decyne
  • 4-Decyne

Comparison: 5-Decyne-1,10-diol is unique among its analogs due to the presence of hydroxyl groups at both ends of the decyne chain. This dual functionality allows for more diverse chemical reactions compared to other decyne isomers, which typically lack hydroxyl groups. The presence of hydroxyl groups also enhances the compound’s solubility in polar solvents and its reactivity in nucleophilic substitution and oxidation reactions.

Properties

CAS No.

92937-83-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

dec-5-yne-1,10-diol

InChI

InChI=1S/C10H18O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,3-10H2

InChI Key

PVFYVDAGDQIUJE-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC#CCCCCO

Origin of Product

United States

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